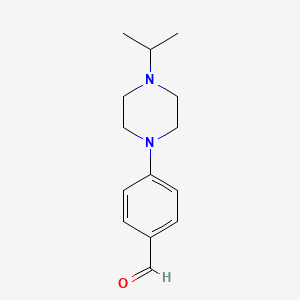

4-(4-Isopropylpiperazin-1-yl)benzaldehyde

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In medicinal chemistry, it is considered a "privileged scaffold" because of its frequent appearance in the structure of approved drugs and biologically active compounds. tandfonline.comnih.gov This prevalence is due to a combination of its unique structural and physicochemical properties.

The piperazine moiety can be readily modified at its nitrogen atoms, allowing chemists to attach different functional groups to modulate a molecule's properties or to serve as a linker connecting two distinct pharmacophores. tandfonline.comnih.gov Its presence in a molecule often improves pharmacokinetic properties, such as aqueous solubility and oral bioavailability, which are critical for a drug's effectiveness. nih.govnih.govresearchgate.net The basic nature of the piperazine nitrogens can be advantageous for forming salts, which often have better stability and handling characteristics.

Furthermore, the piperazine core itself is associated with a vast spectrum of pharmacological activities. nih.govresearchgate.net Derivatives have been developed to act as anticancer, antimicrobial, anti-inflammatory, antidepressant, antiviral, and antimalarial agents, among others. nih.govresearchgate.netthieme-connect.comhumanjournals.com The conformational flexibility of the piperazine ring also allows it to adapt and bind effectively to a variety of biological targets. tandfonline.com This versatility makes the piperazine scaffold a cornerstone in the design and synthesis of novel therapeutic agents. humanjournals.commdpi.com

Rationale for Investigating Benzaldehyde (B42025) Derivatives Featuring Piperazine Moieties in Drug Discovery

The strategic combination of a benzaldehyde unit with a piperazine moiety creates a molecular framework of significant interest in drug discovery. Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. The aldehyde functional group is highly reactive and serves as a versatile chemical "handle" for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, and aldol (B89426) condensations.

When a piperazine ring is attached to a benzaldehyde core, as in 4-(4-Isopropylpiperazin-1-yl)benzaldehyde, the resulting molecule becomes a valuable intermediate for several reasons:

Synthetic Versatility: The aldehyde group allows for the straightforward introduction of new molecular fragments, enabling the rapid generation of a library of diverse compounds for biological screening. For instance, reacting the aldehyde with various amines can produce a wide range of Schiff bases and secondary amines.

Pharmacophore Integration: The piperazine portion imparts the desirable physicochemical and pharmacological properties associated with its scaffold. nih.gov It can enhance solubility, improve cell permeability, and interact with specific biological targets.

Targeted Drug Design: Researchers design these molecules as precursors for specific therapeutic targets. For example, similar structures are used in the synthesis of monoamine oxidase (MAO) inhibitors for neurological disorders and in the development of novel antiparkinsonian agents. mdpi.comnih.gov The synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde, a closely related compound, is a key step in creating new thiazolylhydrazine-piperazine derivatives. nih.gov Similarly, 4-isopropylbenzaldehyde (B89865) is a starting material for synthesizing 1-(4-isopropylbenzyl)piperazine, which is then used to modify other molecules to enhance their therapeutic potential. mdpi.com

In essence, the rationale for investigating these hybrid structures is to leverage the synthetic utility of the benzaldehyde group to build upon the proven pharmacological foundation of the piperazine scaffold, thereby streamlining the path to discovering new and effective drugs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-propan-2-ylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(2)15-7-9-16(10-8-15)14-5-3-13(11-17)4-6-14/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIVHMRWUCCJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions and Strategic Derivatization of 4 4 Isopropylpiperazin 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality for Covalent Modification

The aldehyde group of 4-(4-Isopropylpiperazin-1-yl)benzaldehyde serves as a prime site for covalent modification, enabling the introduction of various functional groups and the construction of new molecular frameworks.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This reaction involves the initial formation of a Schiff base (imine) through the condensation of an aldehyde with a primary or secondary amine, followed by the reduction of the imine intermediate to the corresponding amine.

In the case of this compound, its reaction with N-ethyl-N'-methylethane-1,2-diamine under reductive amination conditions is a strategic step to synthesize N-Ethyl-N'-methyl-N'-[[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methyl]ethane-1,2-diamine. The reaction typically proceeds by mixing the aldehyde and the diamine in a suitable solvent, often in the presence of a mild acid catalyst to facilitate imine formation. Subsequently, a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation, is introduced to reduce the newly formed C=N double bond. The choice of reducing agent is crucial to ensure selectivity and avoid the reduction of the aldehyde starting material before imine formation. Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance of a wide range of functional groups.

Condensation reactions involving the aldehyde functionality are fundamental in heterocyclic synthesis. The reaction of this compound with substituted acetohydrazides provides a pathway to novel benzazole derivatives. The initial step involves the condensation of the aldehyde with the hydrazide to form a hydrazone intermediate.

This hydrazone can then undergo intramolecular cyclization, often promoted by heat or a catalyst, to form various five-membered heterocyclic rings, which are core structures in many biologically active compounds. For instance, reaction with a suitably substituted acetohydrazide could lead to the formation of oxadiazole or triazole rings, depending on the specific reactants and conditions. The resulting benzazole derivatives, incorporating the 4-(4-isopropylpiperazin-1-yl)phenyl moiety, are of significant interest in drug discovery due to the prevalence of benzazole scaffolds in pharmaceuticals. The specific nature of the resulting benzazole would be determined by the substituent on the acetohydrazide.

Quinazolinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. A common synthetic route to these scaffolds involves the cyclocondensation of an aldehyde with a 2-aminobenzamide (B116534) derivative.

The reaction of this compound with 2-amino-3-methoxybenzamide (B19153) is expected to proceed via an initial condensation to form a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation or rearrangement to yield the stable quinazolinone ring system. This reaction is often catalyzed by acids or promoted by heat. The resulting product would be a 2-(4-(4-isopropylpiperazin-1-yl)phenyl)-3-substituted-quinazolin-4(3H)-one, with the methoxy (B1213986) group at the 8-position of the quinazolinone core. This strategic incorporation of the bulky and basic piperazine (B1678402) moiety onto the quinazolinone scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. General methods for the synthesis of quinazolinones from 2-aminobenzamides and aldehydes are well-documented in the chemical literature. organic-chemistry.org

Strategic Incorporation into Complex Molecular Scaffolds

Beyond simple modifications of the aldehyde group, this compound is a valuable building block for the construction of larger, more intricate molecular architectures with potential applications in various fields.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds, and they also exhibit a wide range of biological activities. The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503) derivative. gordon.eduwikipedia.orgsynarchive.comtaylorandfrancis.comnih.gov

The integration of this compound into a naphthalene-chalcone hybrid structure has been successfully demonstrated. nih.gov In a specific example, the Claisen-Schmidt condensation of this compound with 1-(naphthalen-1-yl)ethanone in the presence of a base like sodium hydroxide (B78521) yields 1-(4-(4-Isopropylpiperazin-1-yl)phenyl)-3-(naphthalen-1-yl)prop-2-en-1-one. nih.gov This reaction creates a conjugated system that links the piperazinylphenyl moiety with the naphthalene (B1677914) ring system, a common strategy for generating novel compounds with potential anticancer and antimicrobial properties. nih.govacs.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 1-(Naphthalen-1-yl)ethanone | 1-(4-(4-Isopropylpiperazin-1-yl)phenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | Claisen-Schmidt Condensation | 81% | 146.8–147.5 |

Pyrimidine (B1678525) is a fundamental heterocyclic scaffold found in nucleic acids and a plethora of biologically active molecules. belnauka.bytjpsj.orgderpharmachemica.comresearchgate.netorganic-chemistry.org Chalcones are versatile precursors for the synthesis of pyrimidine derivatives. The α,β-unsaturated ketone functionality in the chalcone (B49325) backbone is susceptible to reaction with various binucleophiles, leading to the formation of a six-membered pyrimidine ring.

The naphthalene-chalcone hybrid, 1-(4-(4-Isopropylpiperazin-1-yl)phenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, synthesized from this compound, can be further utilized to construct pyrimidine-based scaffolds. For instance, the reaction of this chalcone with guanidine, urea, or thiourea (B124793) in the presence of a base is a well-established method for the synthesis of 2-amino-, 2-hydroxy-, or 2-mercaptopyrimidine (B73435) derivatives, respectively. This approach allows for the strategic fusion of the piperazinylphenyl, naphthalene, and pyrimidine moieties into a single, complex molecular entity, offering opportunities for the development of novel therapeutic agents. derpharmachemica.comnih.gov

| Chalcone Precursor | Reagent | Resulting Pyrimidine Scaffold Core | General Reaction |

|---|---|---|---|

| 1-(4-(4-Isopropylpiperazin-1-yl)phenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | Guanidine | 2-Amino-4-(naphthalen-1-yl)-6-(4-(4-isopropylpiperazin-1-yl)phenyl)pyrimidine | Cyclocondensation |

| Urea | 2-Hydroxy-4-(naphthalen-1-yl)-6-(4-(4-isopropylpiperazin-1-yl)phenyl)pyrimidine | Cyclocondensation | |

| Thiourea | 2-Mercapto-4-(naphthalen-1-yl)-6-(4-(4-isopropylpiperazin-1-yl)phenyl)pyrimidine | Cyclocondensation |

Formation of Benzamide (B126) Derivatives for Therapeutic Exploration

The strategic derivatization of this compound into benzamide derivatives represents a significant avenue in therapeutic exploration. The benzamide functional group is a well-recognized pharmacophore, present in a wide array of clinically successful drugs. Its ability to form key hydrogen bonds with biological targets makes it a valuable moiety in drug design. The synthesis of benzamide derivatives from the parent aldehyde, this compound, can be achieved through several reliable synthetic routes, primarily involving the initial conversion of the aldehyde to an intermediate that is then transformed into the target amide.

A prevalent and effective method involves a two-step process: the oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction. This approach is widely utilized due to its efficiency and the commercial availability of a vast number of amines for the coupling step, allowing for the generation of extensive compound libraries for biological screening.

Alternatively, a classical organic reaction, the Beckmann rearrangement, offers a pathway to benzamides from the corresponding aldoxime intermediate. This method provides a distinct synthetic route that can be advantageous under specific circumstances.

Synthetic Strategies and Therapeutic Rationale

The rationale for converting this compound into benzamide derivatives is rooted in the established therapeutic potential of molecules containing the piperazine-benzamide scaffold. Research has indicated that compounds with this structural motif exhibit a range of biological activities. For instance, certain piperazine-benzamide derivatives have been investigated as inhibitors of apolipoprotein B-100 (apoB-100) and microsomal triglyceride transfer protein (MTP), which are key targets in the management of hyperlipidemia and related cardiovascular diseases. google.com

The general synthetic approach to these derivatives is outlined below:

[this compound] --(Oximation)--> [this compound oxime] --(Beckmann Rearrangement)--> [4-(4-Isopropylpiperazin-1-yl)benzamide]

[this compound] --(NaClO2, NaH2PO4)--> [4-(4-Isopropylpiperazin-1-yl)benzoic acid]

[this compound oxime] --(Acid catalyst, e.g., PPA)--> [4-(4-Isopropylpiperazin-1-yl)benzamide]

Advanced Spectroscopic and Structural Elucidation of 4 4 Isopropylpiperazin 1 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a fundamental tool for determining the detailed molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be established.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of 4-(4-Isopropylpiperazin-1-yl)benzaldehyde provides distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) are indicative of the electronic environment and neighboring protons.

The spectrum is characterized by several key regions:

Aldehyde Proton: A singlet peak, typically found far downfield around δ 9.7-10.0 ppm, is characteristic of the aldehyde proton (-CHO). rsc.org This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a distinct AA'BB' system. Two doublets are observed; the doublet at approximately δ 7.75 ppm corresponds to the two protons ortho to the electron-withdrawing aldehyde group, while the doublet further upfield at around δ 6.95 ppm is assigned to the two protons ortho to the electron-donating piperazine (B1678402) ring. The coupling constant for these ortho-coupled protons is typically in the range of J = 8.0-9.0 Hz.

Piperazine Protons: The eight protons on the piperazine ring are chemically non-equivalent and typically appear as two broad multiplets. The four protons on the carbons adjacent to the aromatic ring are observed around δ 3.40 ppm, while the four protons on the carbons adjacent to the isopropyl group are found slightly upfield, near δ 2.65 ppm. The broadness of these signals can sometimes be attributed to conformational exchange processes within the piperazine ring. beilstein-journals.orgmdpi.com

Isopropyl Protons: The isopropyl group displays a characteristic pattern: a septet for the single methine proton (-CH) around δ 2.75 ppm and a doublet for the six equivalent methyl protons (-CH₃) at approximately δ 1.10 ppm. The coupling between the methine and methyl protons results in a typical coupling constant of about J = 6.5 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Carbon Framework

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Key chemical shifts in the ¹³C-NMR spectrum include:

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field, typically around δ 191.0 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene ring show four distinct signals due to symmetry. The ipso-carbon attached to the aldehyde group resonates around δ 130.5 ppm, while the ipso-carbon bonded to the piperazine nitrogen is found further downfield at approximately δ 154.5 ppm. The carbons ortho and meta to the aldehyde group appear at about δ 132.0 ppm and δ 113.5 ppm, respectively.

Piperazine Carbons: The two sets of non-equivalent methylene (B1212753) carbons in the piperazine ring appear in the aliphatic region. The carbons adjacent to the aromatic ring are typically found around δ 47.5 ppm, while the carbons adjacent to the isopropyl group are located near δ 52.0 ppm.

Isopropyl Carbons: The methine carbon of the isopropyl group gives a signal around δ 57.0 ppm, and the two equivalent methyl carbons produce a single peak at approximately δ 18.5 ppm.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Determination

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by establishing through-bond correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons ortho and meta to the aldehyde, confirming their adjacency. It would also display a strong correlation between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.govsdsu.edu This technique is invaluable for assigning carbon signals. For instance, the aldehyde proton signal (δ ~9.80 ppm) would correlate with the carbonyl carbon signal (δ ~191.0 ppm), and the isopropyl methyl proton signal (δ ~1.10 ppm) would correlate with the methyl carbon signal (δ ~18.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bonds) couplings between protons and carbons, which is crucial for connecting different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations for confirming the structure would include:

A correlation from the aldehyde proton to the ipso-aromatic carbon (C-CHO).

Correlations from the aromatic protons to adjacent and ipso-aromatic carbons.

A three-bond correlation from the piperazine protons adjacent to the aromatic ring (at δ ~3.40 ppm) to the aromatic ipso-carbon (C-N at δ ~154.5 ppm).

Correlations from the isopropyl methine proton to the adjacent piperazine carbons and the isopropyl methyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS/LCMS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, the compound this compound (C₁₄H₂₀N₂O, M.W. = 232.32 g/mol ) would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value of approximately 233.2. rsc.org Further fragmentation in the mass spectrometer can provide additional structural information, with potential fragments corresponding to the loss of the isopropyl group or cleavage of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a molecule's elemental composition. mdpi.com For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₂₀N₂O. The experimentally measured mass of the protonated molecular ion [M+H]⁺ would be compared to the calculated theoretical mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. A detailed analysis of these bands provides a molecular fingerprint, confirming the presence of the aldehyde, the substituted benzene ring, the piperazine moiety, and the isopropyl group.

The interpretation of the spectrum is based on the characteristic absorption regions for various functional groups. The key vibrational modes expected for this compound are detailed below.

Aldehyde Group Vibrations: The aldehyde functional group gives rise to two of the most characteristic bands in the IR spectrum. The C=O stretching vibration of the carbonyl group in aromatic aldehydes is typically observed in the region of 1710-1685 cm⁻¹ researchgate.net. For this compound, this strong absorption band is a key indicator of the aldehyde functionality. Another diagnostic band for aldehydes is the C-H stretching of the aldehyde group, which typically appears as one or two moderately intense bands between 2830 cm⁻¹ and 2695 cm⁻¹ researchgate.net. The presence of a band around 2720 cm⁻¹ is particularly indicative of an aldehyde researchgate.net.

Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by several absorption bands. The aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ researchgate.net. The carbon-carbon stretching vibrations within the aromatic ring result in characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions researchgate.net. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone bands between 2000 cm⁻¹ and 1665 cm⁻¹ and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region researchgate.net.

Piperazine and Isopropyl Group Vibrations: The piperazine ring and the isopropyl substituent introduce several aliphatic C-H and C-N vibrations. The stretching vibrations of the sp³ hybridized C-H bonds in the piperazine ring and the isopropyl group are expected to appear in the 3000-2850 cm⁻¹ range researchgate.net. The C-N stretching vibrations of the tertiary amines in the piperazine ring typically occur in the 1250-1020 cm⁻¹ region. The characteristic bending vibrations for the isopropyl group, such as the symmetric and asymmetric deformations of the methyl groups, are also expected in the fingerprint region of the spectrum.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (Isopropyl and Piperazine) |

| ~2720 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1385-1365 | C-H bend | Isopropyl (gem-dimethyl) |

| 1250-1020 | C-N stretch | Tertiary Amine (Piperazine) |

This table is a representation of expected values based on spectroscopic data of similar functional groups and compounds.

A detailed examination of the IR spectrum of a synthesized sample of this compound would allow for the precise assignment of these bands, confirming the successful synthesis and purity of the compound. The unique combination of these absorption bands in the fingerprint region (below 1500 cm⁻¹) provides a definitive identification of the molecule.

Medicinal Chemistry and Pre Clinical Biological Applications of 4 4 Isopropylpiperazin 1 Yl Benzaldehyde Derivatives

Targeted Design and Synthesis of Derivatives for Specific Biological Activities

The core structure of 4-(4-isopropylpiperazin-1-yl)benzaldehyde serves as a versatile starting point for the synthesis of a diverse array of derivatives. Medicinal chemists have systematically modified this scaffold to optimize interactions with various biological targets, aiming to enhance potency, selectivity, and other pharmacological properties. These efforts have led to the exploration of its derivatives in several key areas of therapeutic interest.

Development of Muscarinic Receptor Antagonists, with Focus on M2 Receptor Affinity

Investigation of Antidepressant-Like Activity through Serotonergic System Modulation (e.g., 5-HT1A, 5-HT2A/2C, 5-HT3 Receptors)

The arylpiperazine moiety is a well-established pharmacophore in the design of ligands for serotonin (B10506) (5-HT) receptors, which are key targets in the treatment of depression and other neuropsychiatric disorders. While the this compound scaffold fits this general profile, specific studies detailing the synthesis and evaluation of its derivatives for antidepressant-like activity via modulation of 5-HT1A, 5-HT2A/2C, or 5-HT3 receptors are not extensively documented in publicly accessible scientific literature. The broader class of arylpiperazines has shown significant promise, with numerous compounds demonstrating high affinity for these serotonergic targets and exhibiting antidepressant effects in preclinical models. mdpi.comnih.gov

For instance, research on other aryl piperazine (B1678402) derivatives has demonstrated their potential as dual-acting agents, targeting both 5-HT1A receptors and the serotonin transporter. nih.gov This dual mechanism is believed to offer a more rapid onset of antidepressant action and an improved side-effect profile. Further investigation into derivatives of this compound could potentially uncover novel compounds with similar or improved multimodal serotonergic activity.

Exploration as Enzyme Inhibitors relevant to Neurodegenerative Disorders (e.g., Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidase-A/B, and Beta-Amyloid Aggregation)

The potential of this compound derivatives as enzyme inhibitors for neurodegenerative disorders like Alzheimer's disease has been an area of active investigation. A key strategy in Alzheimer's therapy is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine (B1216132) levels in the brain.

While direct studies on the isopropyl derivative are limited, research on the closely related 4-(4-ethylpiperazin-1-yl)benzaldehyde has shown that its thiosemicarbazide (B42300) derivatives possess acetylcholinesterase inhibitory activity. This suggests that similar derivatives of the isopropyl compound could also exhibit anticholinesterase properties. The general class of piperazine-containing compounds has been widely explored for this purpose. For example, various benzothiazole-piperazine hybrids have been synthesized and shown to inhibit both AChE and the aggregation of beta-amyloid (Aβ) plaques, another hallmark of Alzheimer's disease. One such hybrid demonstrated an IC50 value of 2.31 μM for AChE inhibition and a 53.30% inhibition of Aβ1-42 aggregation.

Furthermore, the inhibition of monoamine oxidases (MAO-A and MAO-B) is another important therapeutic target for neurodegenerative diseases. Chalcones containing a 4-methylpiperazine ring have been identified as potent and selective MAO-B inhibitors. For instance, a 3-trifluoromethyl-4-fluorinated chalcone (B49325) derivative exhibited an IC50 of 0.71 μM for MAO-B. Given the structural similarities, derivatives of this compound represent a promising scaffold for the development of novel MAO inhibitors.

Below is a table summarizing the inhibitory activities of related piperazine derivatives against enzymes relevant to neurodegenerative disorders.

| Compound Class | Target Enzyme | IC50 / % Inhibition |

| Benzothiazole-piperazine hybrid | Acetylcholinesterase (AChE) | 2.31 μM |

| Benzothiazole-piperazine hybrid | Beta-amyloid (Aβ1-42) Aggregation | 53.30% |

| 4-Methylpiperazine chalcone | Monoamine Oxidase-B (MAO-B) | 0.71 μM |

Application as Kinase Inhibitors in Disease Models (e.g., CDK6, VEGFR-2, ALK1/ALK2, AAA ATPase p97)

The this compound scaffold has been identified as a promising starting point for the development of various kinase inhibitors, which are crucial in cancer therapy and other diseases. While specific research on derivatives of this exact compound is emerging, the broader class of piperazine-containing molecules has been extensively studied for its kinase inhibitory potential.

Piperazine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle whose dysregulation is common in cancer. Similarly, these compounds have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, which is essential for tumor growth and metastasis. For instance, certain piperazinylquinoxaline derivatives have demonstrated VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov

In the context of other kinases, piperazine-containing structures have been developed as inhibitors of Anaplastic Lymphoma Kinase (ALK), with some constrained inhibitors showing high potency and selectivity for ALK2. Furthermore, the AAA ATPase p97, a critical regulator of protein homeostasis, has been targeted by inhibitors, some of which feature complex heterocyclic systems that may be accessible from a benzaldehyde (B42025) precursor.

The table below summarizes the kinase inhibitory activities of structurally related piperazine derivatives.

| Compound Class | Target Kinase | IC50 / Activity |

| Piperazinylquinoxaline derivatives | VEGFR-2 | 0.19 to 0.60 µM nih.gov |

| Benzofuran-piperazine hybrids | CDK2 | 40.91 to 52.63 nM |

| Constrained 3,5-diphenylpyridines | ALK2 | High potency |

| Pyrano[4,3-d]pyrimidine derivative | AAA ATPase p97 | 11 nM |

Synthesis of Anti-inflammatory Agents through Modulation of Interleukin-6 (IL-6) and Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

Derivatives of this compound are being explored for their potential as anti-inflammatory agents. The mechanism of action under investigation involves the modulation of key inflammatory mediators, including interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1). Both IL-6 and VCAM-1 play significant roles in the inflammatory cascade and are implicated in a variety of inflammatory diseases.

While specific studies on derivatives of this compound are limited, research on other piperazine-containing compounds has demonstrated promising anti-inflammatory effects. For example, a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety has been shown to significantly inhibit the release of IL-6 and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner in cellular assays. nih.gov In another study, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in an in vivo model of pleurisy. nih.gov

These findings suggest that the piperazine scaffold is a viable pharmacophore for the development of anti-inflammatory drugs. The aldehyde functional group in this compound provides a convenient synthetic handle for the creation of a diverse library of derivatives, which can then be screened for their ability to modulate IL-6 and VCAM-1 expression. Further research in this area could lead to the identification of potent and selective anti-inflammatory agents with novel mechanisms of action.

Development as Histamine (B1213489) Receptor Ligands, including H3 Receptor Interaction

The this compound scaffold has been investigated for its potential to yield derivatives that act as histamine receptor ligands, with a particular focus on the histamine H3 receptor. The H3 receptor is primarily expressed in the central nervous system and plays a crucial role as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. As such, H3 receptor antagonists and inverse agonists have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairments, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

While direct studies on derivatives of this compound are not extensively reported, the broader class of piperazine-containing compounds has been a fertile ground for the discovery of potent and selective H3 receptor ligands. The piperazine moiety often serves as a key structural element that interacts with the transmembrane domains of the H3 receptor. The benzaldehyde portion of the molecule provides a versatile anchor point for synthetic modifications, allowing for the introduction of various substituents to explore the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile. The exploration of this chemical space could lead to the identification of novel H3 receptor modulators with therapeutic utility.

Design of Compounds Exhibiting Antiparkinsonian Activity

The development of novel therapeutic agents for Parkinson's disease (PD) remains a significant focus in medicinal chemistry. Derivatives of this compound have been investigated as part of a broader exploration into piperazine-containing compounds for their potential antiparkinsonian effects. The core strategy often involves designing molecules that can act as dopamine (B1211576) D2/D3 receptor agonists, which is a validated approach for managing PD symptoms. nih.gov

Research into related structures has provided a basis for the design of these derivatives. For instance, the synthesis of new derivatives of Prottremin, a compound known to possess antiparkinsonian activity, has involved incorporating an isopropylbenzyl-piperazine moiety. mdpi.comresearchgate.net This modification is achieved through reactions such as the epoxide ring-opening of a Prottremin intermediate with 1-(4-isopropylbenzyl)piperazine. mdpi.com The rationale behind these designs is to enhance the efficacy and neuroprotective properties of the parent compounds.

Animal models are crucial for the preclinical screening of potential antiparkinsonian drugs. The 6-hydroxydopamine (6-OHDA) lesioned rat model is a standard for this purpose. In this model, dopamine agonists induce contralateral rotations away from the lesioned side of the brain, and the number of rotations indicates the drug's efficacy. nih.govnih.gov Another established model involves the use of reserpine, which depletes catecholamines and induces a cataleptic state (akinesia) in rats. nih.gov Compounds that can reverse this hypolocomotion are considered to have potential antiparkinsonian activity. nih.gov

Studies on structurally analogous compounds have demonstrated significant efficacy in these models. For example, certain quinolin-8-ol analogues containing a piperazine moiety were highly effective in producing a large number of rotations in the 6-OHDA model and reversing reserpine-induced akinesia at low doses. nih.gov Similarly, other D3 receptor-preferring agonists with a piperazine core have shown potent, dose-dependent rotational activity in preclinical PD models. nih.govnih.gov These findings support the continued exploration of the this compound scaffold in the design of new antiparkinsonian agents.

| Compound Type | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Prottremin Derivatives | MPTP, rotenone, 6-OHDA, haloperidol (B65202) models in mice and rats | Demonstrated potent antiparkinsonian activity. mdpi.com | mdpi.com |

| Quinolin-8-ol Piperazine Analogues | 6-OHDA lesioned rats | Highly efficacious in producing contralateral rotations. nih.gov | nih.gov |

| Quinolin-8-ol Piperazine Analogues | Reserpine-induced hypolocomotion in rats | Effectively reversed locomotor deficits. nih.gov | nih.gov |

| (S)-N6-substituted-diaminobenzothiazole Derivatives | 6-OHDA lesioned rats | Produced potent, dose-dependent rotational activity. nih.gov | nih.gov |

Assessment of Antimicrobial and Anticandidal Properties

The piperazine scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial and anticandidal properties. nih.govnih.gov Derivatives of this compound are part of this chemical space, and their potential as anti-infective agents has been evaluated based on the performance of structurally related compounds. Benzaldehyde derivatives, in general, are recognized as environmentally safe antimicrobial agents with a broad spectrum of activity against bacteria and fungi. nih.gov

The mechanism of action for related hydroxybenzaldehydes is believed to involve interaction with the microbial cell surface, leading to the disintegration of the cell membrane and coagulation of intracellular components. nih.gov The antimicrobial efficacy of piperazine derivatives is often tested against a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi, particularly Candida albicans. researchgate.netnih.gov

In studies of para-alkoxyphenylcarbamic acid esters that incorporate a substituted N-phenylpiperazine moiety, significant activity was observed against Candida albicans. nih.gov The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity. For instance, one of the most potent compounds in a tested series, a lipophilic structure with para-butoxy and trifluoromethyl substituents, exhibited an MIC of 0.20 mg/mL against C. albicans. nih.gov Interestingly, these same compounds were found to be largely inactive against S. aureus and E. coli, suggesting a degree of selectivity in their antifungal action. nih.gov

Other research on different series of piperazinobenzoxazole derivatives has shown broad-spectrum antibacterial activity, with MIC values against S. aureus ranging from 32 to 512 μg/mL. researchgate.net However, these compounds displayed lower antifungal activity against C. albicans compared to reference drugs. researchgate.net These findings highlight that specific structural modifications to the piperazine core and its substituents are critical in determining both the potency and the spectrum of antimicrobial and anticandidal activity.

| Compound Series | Microorganism | Activity Metric (MIC) | Key Finding | Reference |

|---|---|---|---|---|

| para-Alkoxyphenylcarbamic acid esters with N-phenylpiperazine | Candida albicans | 0.20 mg/mL (most active compound) | Activity correlated with lipophilicity; trifluoromethyl substituent was beneficial. nih.gov | nih.gov |

| para-Alkoxyphenylcarbamic acid esters with N-phenylpiperazine | Staphylococcus aureus | >1.00 mg/mL | Compounds were practically inactive. nih.gov | nih.gov |

| para-Alkoxyphenylcarbamic acid esters with N-phenylpiperazine | Escherichia coli | >1.00 mg/mL | Compounds were practically inactive. nih.gov | nih.gov |

| Piperazinobenzoxazole Derivatives | Staphylococcus aureus | 32-512 µg/mL | Demonstrated broad antibacterial activity. researchgate.net | researchgate.net |

| Piperazinobenzoxazole Derivatives | Candida albicans | 128 µg/mL | Showed low antifungal activity compared to reference drugs. researchgate.net | researchgate.net |

Comprehensive Structure-Activity Relationship (SAR) Studies of Derivatives

Analysis of the Influence of the Isopropylpiperazine Moiety on Receptor Affinity and Overall Efficacy

The piperazine ring is a common pharmacophore that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov The isopropyl group attached to the distal nitrogen of the piperazine ring in this compound derivatives is a key structural feature that can modulate receptor affinity and efficacy. The nitrogen atoms of the piperazine core can improve water solubility and bioavailability, while substituents like the isopropyl group contribute to the molecule's hydrophobic interactions with the target receptor. nih.gov

Structure-activity relationship (SAR) studies on various classes of piperazine derivatives have provided insights into the role of such substitutions. For instance, in a series of dopamine D4 receptor ligands, structural modifications to the piperazine ring and its substituents were shown to have a profound effect on receptor affinity. nih.gov While direct SAR data on the isopropyl group in this specific benzaldehyde series is limited, parallels can be drawn from related compounds. In the development of dopamine D2/D3 agonists, alterations of the hydrophobic moieties connected to the piperazine ring were a key strategy to optimize binding. nih.gov

Correlation Between Structural Modifications and Observed Biological Responses

The biological response of a series of compounds is directly linked to their structural features, and systematic modifications are a cornerstone of drug discovery. For derivatives of this compound, SAR studies correlate specific structural changes with resulting biological activities, such as receptor binding or antimicrobial efficacy. nih.gov

Key areas for structural modification include:

The Benzaldehyde Ring: Substitution on the aromatic ring can alter electronic properties and steric profile, affecting interactions with biological targets.

The Piperazine Core: This unit is often essential for activity. Replacing the piperazine with a piperidine (B6355638), for example, has been shown to result in a different binding mode at sigma receptors, highlighting the importance of the second nitrogen atom. nih.gov

The N-Isopropyl Group: As discussed, this group influences hydrophobic interactions. Replacing it with other alkyl or aralkyl groups can fine-tune receptor affinity and selectivity. nih.gov

In the context of antimicrobial agents, SAR studies have shown that lipophilicity plays a crucial role. For a series of phenylcarbamates with a piperazine moiety, the anticandidal activity against C. albicans was found to increase with the elongation of an alkoxy chain on a phenyl ring, up to a certain point (a "cut-off effect"). nih.gov This demonstrates a direct correlation between structural modification (alkoxy chain length), a resulting physicochemical property (lipophilicity), and the observed biological response (antifungal activity). nih.gov

Computational and Theoretical Investigations on 4 4 Isopropylpiperazin 1 Yl Benzaldehyde and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interactions between a ligand and its target protein's active site, offering insights into the compound's potential as an inhibitor or modulator of the protein's function.

In a study on a series of thiazolylhydrazine-piperazine derivatives, which are structurally analogous to 4-(4-isopropylpiperazin-1-yl)benzaldehyde, molecular docking was used to investigate their interactions with the enzyme monoamine oxidase A (MAO-A). One of the key analogs synthesized and studied was 4-(4-methylpiperazin-1-yl)benzaldehyde. The docking studies for a derivative of this analog, compound 3e , revealed significant binding interactions within the active site of MAO-A. nih.gov

The binding mode of compound 3e indicated that the thiazole (B1198619) ring was oriented towards the flavin adenine (B156593) dinucleotide (FAD) cofactor, a crucial component of the MAO-A active site. The phenyl ring of the benzylidene moiety was positioned in the substrate-binding cavity, interacting with key amino acid residues. Specifically, hydrophobic interactions were observed with residues such as Tyr407, Tyr444, Phe208, Phe352, and Ile335. Furthermore, the piperazine (B1678402) and thiazole nitrogens were identified as potential sites for hydrogen bonding, further stabilizing the ligand-receptor complex. nih.gov These findings suggest that the piperazine-benzaldehyde scaffold is a promising framework for designing potent MAO-A inhibitors.

The binding affinities of these analogous compounds are often quantified by a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. For instance, in studies of other piperazine derivatives, binding affinities against various receptors have been reported in the range of -7.1 to -7.5 kcal/mol, indicating strong and stable interactions. nih.gov

Table 1: Molecular Docking Interactions of an Analogous Compound (3e) with MAO-A nih.gov

| Interacting Residue | Interaction Type |

| Tyr407 | Hydrophobic |

| Tyr444 | Hydrophobic |

| Phe208 | Hydrophobic |

| Phe352 | Hydrophobic |

| Ile335 | Hydrophobic |

Pharmacophore Modeling and Virtual Screening for Lead Identification and Optimization

Pharmacophore modeling is a powerful tool in computational drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules with the potential for similar biological activity.

For piperazine-containing compounds, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. These features are derived from the known active compounds and their interactions with their biological targets. The spatial arrangement of these features is crucial for the molecule's ability to bind to the target receptor. pharmacophorejournal.com

Virtual screening campaigns based on such pharmacophore models have been successfully employed to identify novel lead compounds for various therapeutic targets. This approach allows for the rapid and cost-effective screening of vast chemical libraries, prioritizing a smaller, more manageable number of compounds for experimental testing. The process involves aligning each molecule from the database to the pharmacophore model and scoring it based on how well it fits. Molecules with high scores are considered potential hits. pharmacophorejournal.com

This methodology is particularly useful for optimizing lead compounds. By understanding the key pharmacophoric features, medicinal chemists can design new analogs with modified structures that better match the pharmacophore model, potentially leading to improved potency and selectivity. For the this compound scaffold, a pharmacophore model would likely highlight the importance of the aromatic ring, the piperazine nitrogen atoms as hydrogen bond acceptors, and the isopropyl group contributing to a hydrophobic interaction.

Predictive Computational Studies of Molecular Properties Influencing Biological Activity (e.g., Conformational Analysis)

Predictive computational studies are essential for understanding the molecular properties that influence a compound's biological activity. These studies can encompass a range of calculations, from basic physicochemical properties to more complex conformational analyses.

For piperazine derivatives, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a common practice. nih.gov These predictions help to assess the drug-likeness of a compound early in the discovery process. Important parameters include lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. For a series of thiazolylhydrazine-piperazine derivatives, ADME predictions showed that the compounds generally exhibited favorable drug-like properties, with good intestinal absorption and blood-brain barrier penetration predicted for many of the analogs. nih.gov

Conformational analysis is another critical computational study that investigates the different spatial arrangements (conformations) of a molecule and their relative energies. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target. The flexibility of the piperazine ring and the rotational freedom around the bond connecting it to the benzaldehyde (B42025) moiety in this compound mean that the molecule can exist in multiple conformations. Computational methods can identify the most stable conformations and how these might interact with a biological target. The number of rotatable bonds in a molecule is a simple descriptor that can give an indication of its conformational flexibility and has been shown to be a good descriptor of a drug's oral bioavailability. pharmacophorejournal.com

Table 2: Predicted Physicochemical Properties of an Analogous Compound (4-(4-Methylpiperazin-1-yl)benzaldehyde) nih.gov

| Property | Predicted Value |

| Molecular Weight | 204.28 g/mol |

| LogP | 2.15 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 2 |

These computational predictions provide a solid foundation for understanding the potential of this compound and its analogs as therapeutic agents. The insights gained from molecular docking, pharmacophore modeling, and the prediction of molecular properties are crucial for guiding the synthesis and biological evaluation of new and more effective drug candidates.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Isopropylpiperazin-1-yl)benzaldehyde?

- Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution. For example, 4-fluorobenzaldehyde reacts with 4-isopropylpiperazine in dimethylformamide (DMF) under reflux with potassium carbonate as a base. Reaction monitoring via TLC or HPLC is critical to optimize reaction time (e.g., 36 hours) and isolate the product via ice-water precipitation . Key Parameters:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde, 4-isopropylpiperazine | DMF | Reflux (~150°C) | 36 h | ~60–75% (estimated) |

Q. How is this compound characterized post-synthesis?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm aldehyde proton (~10 ppm) and piperazine/aromatic signals.

- HPLC: Use a C18 column with methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) for purity assessment .

- X-ray Crystallography: SHELX programs refine crystal structures to resolve bond lengths and angles, especially for tautomeric forms .

Q. What solvents and reaction conditions influence the aldehyde group’s stability during synthesis?

- Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote aldol condensation. Additives like acetic acid or low temperatures (0–5°C) mitigate side reactions. Monitor pH to avoid aldehyde oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

- Methodological Answer:

- Design of Experiments (DoE): Vary solvent (DMF vs. DMSO), base (KCO vs. CsCO), and temperature to identify optimal parameters.

- Catalyst Screening: Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems.

- By-Product Analysis: LC-MS identifies impurities (e.g., aldol adducts), guiding protective group strategies for the aldehyde .

Q. How to resolve contradictions in spectroscopic data, such as unexpected H NMR shifts?

- Methodological Answer:

- 2D NMR (COSY, HSQC): Assign signals unambiguously; detect hydrogen bonding or tautomerism (e.g., enol-aldehyde equilibrium).

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

- Impurity Profiling: Use preparative HPLC to isolate minor components and characterize them via high-resolution MS .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Docking (AutoDock, Glide): Model binding to receptors (e.g., GPCRs, kinases) using PubChem-derived analogs (e.g., 2-amino-N-cyclopropyl-5-(4-ethylpiperazin-1-yl)benzamide) .

- MD Simulations (GROMACS): Simulate ligand-receptor dynamics to assess stability and binding free energies (MM-PBSA) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., isopropyl to cyclopropyl) and evaluate bioactivity (e.g., enzyme inhibition assays).

- QSAR Modeling: Use descriptors (logP, polar surface area) to correlate structural features with activity. Tools: MOE, Schrodinger .

Example SAR Table:

| Derivative | Substituent | IC (Target A) | logP |

|---|---|---|---|

| Parent Compound | 4-Isopropylpiperazine | 1.2 µM | 2.5 |

| Analog 1 | 4-Cyclopropylpiperazine | 0.8 µM | 2.1 |

Q. What strategies address low solubility in biological assays?

- Methodological Answer:

- Prodrug Design: Convert the aldehyde to a Schiff base or acetal.

- Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin inclusion complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.